molecular formula C15H19FN4O2 B2464976 3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034460-79-0

3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Cat. No.: B2464976
CAS No.: 2034460-79-0
M. Wt: 306.341
InChI Key: UCUPIABHCAQAPJ-UHFFFAOYSA-N
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Description

The compound 3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide (CAS: 2034460-79-0) is a benzamide derivative with a molecular formula of C₁₅H₁₉FN₄O₂ and a molecular weight of 306.34 g/mol . Its structure comprises:

  • A benzamide core substituted with a fluoro group at position 3 and a methoxy group at position 2.
  • An N-linked side chain featuring a branched butan-2-yl group with a 3-methyl substituent and a 1H-1,2,3-triazole ring at position 1.

This compound’s structural uniqueness lies in its hybrid pharmacophore design, combining a fluorinated aromatic system with a triazole-containing aliphatic side chain. Such motifs are common in medicinal chemistry for targeting enzymes or receptors with hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O2/c1-10(2)13(9-20-7-6-17-19-20)18-15(21)11-4-5-14(22-3)12(16)8-11/h4-8,10,13H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUPIABHCAQAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Methoxy-4-Fluorobenzaldehyde

The synthesis begins with 3,4-difluorobromobenzene, which undergoes nucleophilic aromatic substitution with sodium methoxide in methanol at 50–65°C for 2–6 hours. This reaction selectively substitutes the para-fluorine with methoxy, yielding 3-methoxy-4-fluorobromobenzene (Compound III, 78–82.7% yield). Subsequent Grignard reagent formation with magnesium in tetrahydrofuran (THF) and quenching with N,N-dimethylformamide (DMF) affords 3-methoxy-4-fluorobenzaldehyde (Compound I, 71.3–75% yield).

Key Data :

Step Conditions Yield Source
Methoxylation NaOMe/MeOH, 65°C, 2 h 78%
Grignard Reaction Mg/THF, DMF, 0–10°C, 1–2 h 75%

Oxidation to 3-Fluoro-4-Methoxybenzoic Acid

The aldehyde intermediate is oxidized using potassium permanganate (KMnO₄) or Jones reagent in aqueous acidic conditions. This step typically achieves >90% conversion, though yields depend on solvent choice and temperature control.

Synthesis of 3-Methyl-1-(1H-1,2,3-Triazol-1-yl)Butan-2-Amine

Preparation of 3-Methyl-2-Nitrobutane

3-Methylbutan-2-one is converted to its oxime via reaction with hydroxylamine hydrochloride, followed by reduction with lithium aluminium hydride (LiAlH₄) to yield 3-methylbutan-2-amine. Nitrosation using sodium nitrite in acidic conditions provides 3-methyl-2-nitrobutane (45–60% yield).

Propargylation and CuAAC Reaction

The nitro group is reduced to an amine using hydrogenation over palladium on carbon (Pd/C). Subsequent propargylation with propargyl bromide in the presence of potassium carbonate (K₂CO₃) yields 3-methyl-1-propynylbutan-2-amine. This intermediate undergoes CuAAC with sodium azide (NaN₃) in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) to form the 1,2,3-triazole ring (70–85% yield).

Key Data :

Step Conditions Yield Source
Propargylation K₂CO₃/DMF, rt, 12 h 68%
CuAAC Reaction CuSO₄/NaN₃, H₂O/EtOH, 50°C, 6 h 82%

Amide Coupling: Final Assembly

Activation of 3-Fluoro-4-Methoxybenzoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are employed for direct amide bond formation.

Reaction with 3-Methyl-1-(1H-1,2,3-Triazol-1-yl)Butan-2-Amine

The amine is combined with the activated acid in dichloromethane (DCM) or dimethylacetamide (DMA) at 0–25°C. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) serves as a base to scavenge protons. The reaction typically achieves 70–80% yield after purification via column chromatography.

Key Data :

Activation Method Coupling Agent Solvent Yield Source
SOCl₂ None DCM 75%
HATU DIPEA DMA 82%

Optimization and Alternative Pathways

Solvent Effects on Grignard Reactions

Methyltetrahydrofuran (MeTHF) demonstrates superior performance over THF in Grignard reagent stability, enhancing yields by 5–8%.

Regioselectivity in CuAAC

The use of Cu(I) catalysts ensures exclusive 1,4-regioselectivity in triazole formation, avoiding 1,5-isomer byproducts.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times for amide coupling from 12 hours to 30 minutes, albeit with a slight yield reduction (68–72%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure makes it a candidate for studying enzyme inhibition, receptor binding, and other biological interactions.

    Industrial Applications: It could be used in the synthesis of more complex molecules or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The triazole ring and the fluoro and methoxy substituents may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related benzamide and triazole-containing compounds:

Compound Name / ID Molecular Formula Key Substituents/Features Biological Activity/Use Reference
Target Compound C₁₅H₁₉FN₄O₂ 3-Fluoro-4-methoxy benzamide; 3-methyl-1-triazolylbutan-2-yl side chain Not explicitly stated (potential anticancer)
Compound 4 (Anticancer study) C₂₆H₂₃FN₄O₃ 4-Fluorophenyl benzamide; triazole-phenoxymethyl linker Anticancer (breast cancer cells)
Compound 9c (Benzimidazole-triazole) C₂₈H₂₂BrN₇O₂S 4-Bromophenyl thiazole; triazole-phenoxymethyl-benzimidazole Enzyme inhibition (docking studies)
Flutolanil (Pesticide) C₁₇H₁₆F₃NO₂ Trifluoromethyl benzamide; 3-methoxypropyl side chain Agricultural fungicide
Example 53 (Chromenone derivative) C₃₀H₂₃F₂N₅O₃ Fluorinated chromenone core; pyrazolopyrimidinyl benzamide Kinase inhibition (IC₅₀ assays)

Key Differences and Implications

This may influence target selectivity . The branched triazole side chain in the target compound offers steric bulk and rigidity distinct from the phenoxymethyl linkers in Compounds 4–7 or the thiazole-acetamide moieties in Compounds 9a–e . This could affect membrane permeability or metabolic stability.

Synthetic Complexity :

  • The target compound’s synthesis likely involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a method shared with Compounds 9a–e and estradiol-triazole derivatives . However, the branched alkyl chain introduces challenges in regioselectivity during coupling steps.

The methyl group on the butan-2-yl chain could hinder cytochrome P450 metabolism, extending half-life relative to simpler analogues .

Research Findings and Data

  • Anticancer Activity : While the target compound’s efficacy is unspecified, analogues like Compound 4 showed IC₅₀ values of 8.2–12.4 µM against MCF-7 breast cancer cells, attributed to triazole-mediated apoptosis induction .
  • Enzyme Binding : Molecular docking of Compound 9c revealed strong interactions with α-glucosidase (binding energy: −9.2 kcal/mol), suggesting the triazole moiety’s role in active-site binding .
  • Thermal Stability : The target compound’s crystalline form (if resolved via SHELXL ) may exhibit higher melting points than flexible-chain analogues like Compound 7 (mp: 160–162°C) .

Biological Activity

The compound 3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzamide core substituted with a fluoro and methoxy group on the aromatic ring, alongside a triazole moiety linked to a branched aliphatic chain. The presence of these functional groups is critical for its biological interactions.

PropertyValue
Molecular FormulaC15H20FN3O2
Molecular Weight293.34 g/mol
CAS NumberNot available
LogP3.902

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The triazole ring is known for its role in enhancing the binding affinity to biological targets, potentially acting as an inhibitor for certain enzymes or receptors involved in disease pathways. The fluoro and methoxy substitutions may improve lipophilicity and bioavailability, facilitating cellular uptake.

Anticancer Activity

Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. For instance, similar triazole derivatives have been shown to induce apoptosis in cancer cell lines through cell cycle arrest mechanisms. In vitro studies suggest that the compound may inhibit growth in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • SW480 (colon cancer)

These studies typically employ assays such as MTT or flow cytometry to evaluate cytotoxicity and mechanism of action.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications on the benzamide core significantly influence biological efficacy. Key observations include:

  • The fluorine atom enhances electron-withdrawing properties, potentially increasing receptor binding.
  • The methoxy group may contribute to hydrophobic interactions within active sites.
  • Variations in the alkyl chain length and branching at the triazole attachment point also affect potency.

Study 1: Anticancer Evaluation

In a study published by Gao et al., a series of triazole derivatives were synthesized and evaluated for their anticancer activities against several human cancer cell lines. The results indicated that modifications similar to those present in our compound led to enhanced cytotoxic effects, particularly through apoptosis induction mechanisms .

Study 2: Antimicrobial Screening

Another relevant study explored the antimicrobial potential of various triazole-containing compounds. Results showed that specific substitutions could lead to significant antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for further exploration with our compound .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety.
  • Amide coupling : Using reagents like HATU or EDCI to link the benzamide group to the triazole-containing backbone.
  • Optimization parameters :
  • Temperature : Maintain 60–80°C for cycloaddition to enhance regioselectivity .

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .

  • Catalysts : Cu(I) salts (e.g., CuSO₄·5H₂O) for high-yield triazole formation .
    Key table :

    StepReagents/ConditionsYield Range
    Triazole formationCuSO₄, sodium ascorbate, DMF, 70°C65–85%
    AmidationHATU, DIPEA, DCM70–90%

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring and methoxy/fluoro substituents. For example, the triazole proton appears at δ 7.8–8.2 ppm .
  • IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z ~362) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the triazole and benzamide groups.
  • Humidity : Use desiccants to avoid hydrolysis of the methoxy group .
  • Long-term stability : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to monitor purity .

Advanced Research Questions

Q. How can contradictory solubility data from different studies be resolved?

Contradictions often arise from:

  • Solvent polarity : Test solubility in DMSO (high) vs. aqueous buffers (low) using standardized shake-flask methods.
  • pH effects : Conduct pH-solubility profiling (e.g., pH 2–8) to identify ionizable groups .
  • Temperature : Compare solubility at 25°C vs. 37°C for biological assays. Methodological approach :
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous media .
  • Cross-validate with HPLC-UV quantification under controlled conditions .

Q. What strategies improve the yield of the triazole ring formation step?

  • Catalyst loading : Optimize Cu(I) concentration (0.1–1.0 mol%) to balance yield and byproduct formation .
  • Microwave-assisted synthesis : Reduce reaction time (10–20 mins) while maintaining >80% yield .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications :
  • Replace 3-fluoro with chloro to assess halogen effects on target binding .
  • Vary methoxy position (e.g., 2- vs. 4-methoxy) to study steric influences .
    • Biological assays :
  • Enzyme inhibition : Use fluorescence polarization for kinase/integrin binding assays .
  • Cellular uptake : Label with a fluorescent tag (e.g., BODIPY) and track via confocal microscopy .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinases) using PDB structures .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify critical binding residues .
  • QSAR models : Train with bioactivity data from analogs to predict IC₅₀ values for new derivatives .

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